(2R,3S)-3-amino-2-methyl-Butanoic acid
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Overview
Description
(2R,3S)-3-amino-2-methyl-Butanoic acid is a chiral amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-amino-2-methyl-Butanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the correct stereochemistry. Another method includes the microbial production using specific strains of microorganisms that can produce the compound through fermentation processes .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes. These processes utilize genetically engineered microorganisms that are optimized for high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-amino-2-methyl-Butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
(2R,3S)-3-amino-2-methyl-Butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of various chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of (2R,3S)-3-amino-2-methyl-Butanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-isocitric acid: A structural isomer with similar stereochemistry but different functional groups.
(2R,3S)-trans-coutaric acid: Another compound with similar stereochemistry but different chemical properties .
Uniqueness
(2R,3S)-3-amino-2-methyl-Butanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a methyl group. This combination of features makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
39801-26-8 |
---|---|
Molecular Formula |
C5H11NO2 |
Molecular Weight |
117.15 g/mol |
IUPAC Name |
(2R,3S)-3-amino-2-methylbutanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(4(2)6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1 |
InChI Key |
RRWPLOJQTOADRZ-DMTCNVIQSA-N |
Isomeric SMILES |
C[C@H]([C@H](C)N)C(=O)O |
Canonical SMILES |
CC(C(C)N)C(=O)O |
Origin of Product |
United States |
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